2,3-Anhydro Rosuvastatin Calcium Salt
Description
Properties
Molecular Formula |
2(C₂₂H₂₇FN₃O₅S⁻)·Ca²⁺ |
|---|---|
Molecular Weight |
2464.534008 |
Origin of Product |
United States |
Formation and Degradation Pathways of 2,3 Anhydro Rosuvastatin Calcium Salt
Mechanisms of Anhydro Compound Formation
The conversion of Rosuvastatin (B1679574) to its 2,3-anhydro derivative involves a loss of a water molecule from the dihydroxyheptenoic acid side chain, leading to the formation of a diene system. This transformation is distinct from the formation of the more commonly discussed lactone impurity, although both are products of intramolecular reactions.
Intramolecular Esterification and Dehydration Processes
While the formation of Rosuvastatin lactone occurs through an intramolecular esterification between the carboxylic acid and the 5-hydroxyl group, the generation of 2,3-Anhydro Rosuvastatin involves a dehydration reaction. This process results in the formation of a double bond between the second and third carbons of the heptenoic acid chain. This anhydro impurity is also referred to as Rosuvastatin Impurity K or Rosuvastatin 2,6-Diene Impurity. The formation of the lactone is a major degradation pathway for Rosuvastatin under certain conditions, proceeding via an intramolecular esterification mechanism, which is often followed by a proton transfer to the solvent. researchgate.netchemicalpapers.com
Proposed Reaction Intermediates and Transition States
The formation of cyclic derivatives of Rosuvastatin, particularly under photolytic conditions, has been proposed to occur through a radical-mediated mechanism. nih.govresearchgate.net While specific intermediates for the formation of 2,3-Anhydro Rosuvastatin are not extensively detailed in the literature, the process of lactonization provides some insight into the energetics of such intramolecular reactions. The thermal conversion of Rosuvastatin to its lactone form has been studied, and the thermodynamic parameters for the transition state have been determined. researchgate.net These parameters indicate the energy requirements for the cyclization to occur. For the lactone formation, the positive Gibbs free energy (ΔG‡) value suggests that the reaction does not proceed spontaneously at room temperature. researchgate.net
Table 1: Thermodynamic Parameters for the Thermal Conversion of Rosuvastatin to Rosuvastatin-Lactone
| Parameter | Value | Unit |
| Enthalpy of Activation (ΔH‡) | 32.4 ± 0.8 | kJ/mol |
| Entropy of Activation (ΔS‡) | -166.6 ± 0.6 | J/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) at 25 °C | 82.1 | kJ/mol |
Data sourced from a kinetic study on the degradation of Rosuvastatin calcium to Rosuvastatin-lactone. researchgate.net
Factors Influencing Degradation and Formation
The formation of 2,3-Anhydro Rosuvastatin Calcium Salt, like other degradation products, is significantly influenced by external environmental stress conditions.
Environmental Stress Conditions
Rosuvastatin has been shown to be susceptible to thermal degradation, although some studies suggest it is relatively stable under dry heat. semanticscholar.org However, forced degradation studies have indicated that at elevated temperatures, various degradation products can form. One study identified a degradation product with a molecular mass 18 Da less than the parent drug, which is consistent with the formation of an anhydro compound, under thermal stress. researchgate.net Another study noted that while Rosuvastatin calcium was generally stable under thermal exposure, some degradation was observed. semanticscholar.org The formation of secondary degradants from an impurity known as Imp-C in Rosuvastatin has been observed to occur through dehydration and decarboxylation under thermal instability. nih.gov
Table 2: Results of Forced Degradation Studies on Rosuvastatin Calcium
| Stress Condition | Observation | Reference |
| Thermal (Dry Heat) | Stable | semanticscholar.org |
| Thermal (Autoclave) | Degradation observed | researchgate.net |
| Thermal Instability of Imp-C | Formation of secondary degradants via dehydration | nih.gov |
Photolytic degradation is a significant pathway for the degradation of Rosuvastatin. nih.govrsc.org Exposure to light, particularly UV radiation, can lead to the formation of several degradation products. rsc.orgufrgs.brnih.gov The primary mechanism under photolytic conditions is often a cyclization reaction. nih.gov Studies have shown that Rosuvastatin is sensitive to photolysis, leading to the formation of cyclic derivatives through a radical-mediated mechanism. nih.govresearchgate.net The formation of degradation products with a molecular mass 18 Da lower than Rosuvastatin has been reported under photolytic stress, which points to the generation of anhydro-derivatives. researchgate.net Specifically, the photodegradation of certain Rosuvastatin impurities can lead to the formation of new compounds, highlighting the complexity of the degradation pathways under light exposure. google.com Furthermore, the main photolytic degradation pathway for Rosuvastatin involves the formation of diastereomeric dihydrophenanthrene derivatives. researchgate.net
Table 3: Summary of Photolytic Degradation Findings for Rosuvastatin
| Finding | Mechanism/Product | Reference |
| Sensitivity to Photolysis | High | rsc.orgufrgs.brnih.gov |
| Primary Mechanism | Cyclization reaction, radical-mediated | nih.govresearchgate.netnih.gov |
| Key Degradation Products | Diastereomeric dihydrophenanthrene derivatives | researchgate.net |
| Formation of Anhydro-like Products | Degradation products with mass loss of 18 Da observed | researchgate.net |
Humidity and Moisture Effects
The presence of humidity and moisture is a critical factor in the stability of Rosuvastatin Calcium. Studies indicate that exposure to moisture, particularly in combination with other stress factors like heat, can accelerate the degradation of the active pharmaceutical ingredient.
Detailed research findings have demonstrated that high humidity can significantly impact the physical and chemical properties of Rosuvastatin formulations. For instance, tablets stored under high-humidity and high-temperature conditions showed different dissolution rates compared to those stored under normal-humidity and high-temperature, which was attributed to the decomposition of Rosuvastatin. researchgate.net One study highlighted that the combination of increased temperature and 100% relative humidity leads to the destruction of Rosuvastatin. bvsalud.org The presence of water in certain solvents can also promote the hydrolysis of the lactone impurity back into the parent Rosuvastatin, indicating a complex equilibrium influenced by moisture content. researchgate.net
The use of certain excipients can also be problematic under high humidity. For example, a decrease in the dissolution velocity of some tablet formulations was observed, which appeared to be due to a reduction in the tablet's porosity caused by high humidity. researchgate.net
Table 1: Effect of Humidity on Rosuvastatin Stability
| Condition | Observation | Reference |
|---|---|---|
| High Temperature & High Humidity | Altered dissolution rates; decomposition of Rosuvastatin. | researchgate.net |
| High Temperature & 100% Relative Humidity | Destruction of Rosuvastatin. | bvsalud.org |
pH and Solvent System Influence
The stability of Rosuvastatin is highly dependent on the pH and the type of solvent system used. The formation of the lactone degradant is particularly sensitive to acidic conditions.
Studies have shown that Rosuvastatin is susceptible to degradation when refluxed in an acid medium. researchgate.net The degradation is significant at a pH of 1.2, with a reduction in the concentration of Rosuvastatin observed over a 24-hour period. researchgate.net Conversely, the drug exhibits greater stability in neutral or slightly acidic environments, with maximum stability reported between pH 5 and 7. researchgate.net
The equilibrium between Rosuvastatin and its lactone form is strongly controlled by the solvent matrix. researchgate.net The conversion of Rosuvastatin to its lactone form, an intramolecular esterification, occurs in aprotic solvents. researchgate.net However, this reaction is reversible. In acidic aqueous mobile phases or in the presence of protic organic solvents like methanol (B129727), the reverse reaction—the conversion of the lactone back to Rosuvastatin—can be observed. researchgate.net This reversible process is crucial to consider during analytical method development to avoid underestimating the actual amount of the lactone impurity. researchgate.net
Table 2: Influence of pH and Solvent on Rosuvastatin Degradation
| Condition | Effect on Rosuvastatin | Mechanism/Observation | Reference |
|---|---|---|---|
| Acidic Medium (e.g., 0.1 N HCl) | Liable to degradation. | Formation of two degradation products. | researchgate.net |
| pH 1.2 | Significant degradation (~6% reduction over 24h). | Acid-catalyzed degradation. | researchgate.net |
| pH 5-7 | Maximum stability. | researchgate.net | |
| Aprotic Solvents | Favors forward reaction (Rosuvastatin → Lactone). | Intramolecular esterification. | researchgate.net |
| Acidic Aqueous Mobile Phase | Favors reverse reaction (Lactone → Rosuvastatin). | Hydrolysis of the lactone. | researchgate.net |
Excipient Interactions and Formulation Stability
The choice of excipients in a pharmaceutical formulation is critical for maintaining the stability of Rosuvastatin Calcium and preventing the formation of the 2,3-Anhydro impurity. Incompatibility between the drug and certain excipients can create a microenvironment that promotes degradation.
The acidic nature of some excipients can be particularly problematic for an acid-sensitive drug like Rosuvastatin. A study on Atorvastatin, another statin that forms a lactone degradant, demonstrated a strong correlation between the apparent surface acidity (pHeq) of an excipient and the extent of lactone formation. nih.gov Significant degradation occurred with excipients having a pHeq below 3, whereas no degradation was observed with excipients having a pHeq above 6. nih.gov This principle highlights the importance of selecting excipients with appropriate acidity profiles.
To counteract the degradation accelerated by acidic environments, stabilizing agents are often incorporated into formulations. jpionline.org The use of insoluble alkalinizing agents, such as calcium carbonate or dicalcium phosphate, can increase stability by preventing hygroscopicity and increasing the intragastric pH, which favors Rosuvastatin's solubility. nih.gov Natural polymers like chitosan (B1678972) have also been successfully used as stabilizers, preventing intermolecular esterification and enhancing drug stability and dissolution. jpionline.org Compatibility studies have found excipients like lactose, microcrystalline cellulose (B213188) (MCC), and talc (B1216) to be compatible with Rosuvastatin Calcium. innovationforever.com However, other excipients, such as crospovidone, have been implicated in the decomposition of Rosuvastatin under certain humidity conditions. researchgate.net
Table 3: Rosuvastatin Calcium Excipient Compatibility and Stability Impact
| Excipient | Compatibility/Effect | Reference |
|---|---|---|
| Lactose, Starch, Talc, MCC, Dicalcium Phosphate | Found to be compatible. | innovationforever.com |
| Crospovidone | Implicated in decomposition under normal humidity and high temperature. | researchgate.net |
| Insoluble Alkalinizing Agents (e.g., Calcium Carbonate) | Increase stability by preventing hygroscopicity and raising pH. | nih.gov |
| Chitosan | Acts as a natural stabilizer, preventing degradation. | jpionline.org |
Synthesis and Preparation of 2,3 Anhydro Rosuvastatin Calcium Salt for Research Purposes
Strategies for Targeted Synthesis of Impurity Standards
The generation of impurity standards like 2,3-Anhydro Rosuvastatin (B1679574) Calcium Salt for use as reference materials is primarily achieved through two strategic approaches: forced degradation of the parent drug molecule or direct, targeted chemical synthesis. Detailed protocols specifically for the synthesis of 2,3-Anhydro Rosuvastatin are not extensively documented in peer-reviewed literature; however, established principles of impurity generation are widely applied.
Forced degradation studies are a cornerstone of pharmaceutical stability testing and a common method for producing a variety of degradation products. nih.govijpsr.com These studies involve subjecting the active pharmaceutical ingredient (API), Rosuvastatin Calcium, to a range of harsh conditions to accelerate its decomposition. scispace.com Acid-catalyzed degradation, in particular, is known to produce a number of impurities. scielo.brresearchgate.net While the precise conditions to maximize the yield of 2,3-Anhydro Rosuvastatin are proprietary, the general methodology involves treating Rosuvastatin with acids like hydrochloric acid at elevated temperatures. scispace.com This process can induce dehydration of the dihydroxyheptenoic acid side chain, leading to the formation of anhydro structures.
Alternatively, targeted organic synthesis can be employed to produce a specific impurity. This approach offers greater control and potentially higher yields compared to degradation methods. For other Rosuvastatin impurities, synthetic routes often involve multi-step processes utilizing common organic reactions. For instance, the synthesis of a 5-oxo impurity has been achieved through the oxidation of a protected Rosuvastatin intermediate, while a lactone impurity is formed via intramolecular dehydration. magtechjournal.com A similar, directed chemical strategy could be designed to specifically yield the 2,3-Anhydro derivative, likely involving a controlled dehydration reaction on a suitable Rosuvastatin intermediate.
Isolation and Purification Techniques for Impurity Reference Materials
Following generation, whether through forced degradation or direct synthesis, the target impurity exists within a complex mixture containing the parent drug, other related substances, and reaction byproducts. Therefore, robust isolation and purification techniques are essential to obtain the impurity reference material with the high degree of purity required for analytical applications.
Preparative High-Performance Liquid Chromatography (HPLC) is the predominant technique for isolating specific impurities from such mixtures. researchgate.netderpharmachemica.com This method allows for the effective separation of compounds with closely related structures based on their differential partitioning between a stationary phase and a mobile phase. The process involves injecting the crude sample mixture onto a chromatographic column and collecting the distinct fraction corresponding to the 2,3-Anhydro Rosuvastatin as it elutes.
The successful isolation is highly dependent on the chromatographic conditions, which are optimized to achieve maximum resolution between the target impurity and other components. Once the fraction is collected, the solvent is removed, yielding the isolated solid impurity. The purity of this isolated material is then rigorously assessed using analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC) to ensure it meets the stringent requirements for a reference standard, often exceeding 95% purity. researchgate.net
Table 1: Representative Chromatographic Conditions for Rosuvastatin Impurity Separation
| Parameter | Condition | Source(s) |
|---|---|---|
| Technique | Reverse-Phase HPLC / UPLC | scielo.brresearchgate.net |
| Column | C18 (e.g., 250 x 4.6 mm, 5µm or 100 x 2.1 mm, 1.7 µm) | scielo.brresearchgate.net |
| Mobile Phase | A mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) | scispace.comscielo.br |
| Elution Mode | Isocratic or Gradient | scispace.comscielo.br |
| Flow Rate | ~0.3 - 1.0 mL/min | researchgate.net |
| Detection | UV at ~240 nm | scielo.brresearchgate.net |
| Column Temperature | ~25 - 40 °C | researchgate.net |
Methodological Advancements in Impurity Production for Analytical Calibration
The availability of highly purified and well-characterized impurity reference materials like 2,3-Anhydro Rosuvastatin Calcium Salt is fundamental to modern analytical chemistry and pharmaceutical quality control. nih.govijpsr.com These standards are indispensable for the development, validation, and routine use of analytical methods designed to monitor the purity of Rosuvastatin in both bulk API and finished dosage forms.
The primary application of an impurity standard is in the calibration of analytical instruments. By preparing solutions of the standard at known concentrations, a calibration curve can be generated. This allows for the accurate quantification of the 2,3-Anhydro Rosuvastatin impurity in production samples, ensuring that it does not exceed the safety thresholds established by regulatory bodies like the International Council on Harmonisation (ICH).
Advances in analytical technology, particularly the shift from traditional HPLC to UPLC or Ultra-High-Performance Liquid Chromatography (UHPLC), have enhanced the ability to detect and resolve impurities. scielo.br These advanced systems, which use columns with smaller particle sizes, provide significantly improved resolution, higher sensitivity, and faster analysis times. ijpsr.com The validation of these sophisticated methods is critically dependent on the availability of pure reference standards for all potential impurities. The use of standards like 2,3-Anhydro Rosuvastatin Calcium Salt is essential for verifying method specificity, linearity, accuracy, and precision, thereby ensuring the reliability of quality control testing for the final drug product. researchgate.net
Table 2: Mentioned Chemical Compounds | Compound Name | | :--- | | 2,3-Anhydro Rosuvastatin Calcium Salt | | Rosuvastatin Calcium | | Rosuvastatin EP Impurity K | | Rosuvastatin 2,6-Diene Impurity | | Hydrochloric Acid | | (2Z,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid | | N-[4-(4-fluorophenyl)-6-isopropanyl-5-[(1E)-2-[(2S, 4R)-4-hydroxyl-6-oxo-2H-pyran-2-ethenyl]-2-pyrimidinyl]-N-methyl methane (B114726) sulfonamide (Rosuvastatin Lactone) | | (3R, 6E)-7-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl) amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid (5-oxo-Rosuvastatin) |uvastatin) |
Analytical Methodologies for 2,3 Anhydro Rosuvastatin Calcium Salt Characterization and Quantification
Chromatographic Techniques for Impurity Profiling
Chromatographic methods are the cornerstone for separating and quantifying impurities in active pharmaceutical ingredients (APIs) like Rosuvastatin (B1679574). The structural similarity between Rosuvastatin and its impurities, including 2,3-Anhydro Rosuvastatin Calcium Salt, necessitates the development of highly selective and sensitive chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Rosuvastatin and its related substances. The development of a robust HPLC method is critical for ensuring that impurities such as 2,3-Anhydro Rosuvastatin Calcium Salt are effectively separated from the parent drug and other impurities.
A typical reversed-phase HPLC (RP-HPLC) method for Rosuvastatin impurity profiling involves a C18 or C8 column. The mobile phase composition is a crucial parameter that is optimized to achieve the desired separation. Often, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. For instance, a mobile phase consisting of acetonitrile and water (60:40 v/v) has been utilized with UV detection at 242 nm. allmpus.com Another method employs a mobile phase of acetonitrile and a buffer (50:50) at a flow rate of 1.0 ml/min on a C18 column. labmix24.com The pH of the aqueous phase is also a critical factor, with a pH of 3.5 adjusted with phosphoric acid being reported in some methods. americanchemicalsuppliers.com
The development of such methods involves a systematic approach to optimize parameters like mobile phase composition, flow rate, column temperature, and detector wavelength to ensure adequate resolution between all potential impurities, including 2,3-Anhydro Rosuvastatin Calcium Salt.
Table 1: Exemplary HPLC Method Parameters for Rosuvastatin Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Eclipse XDB plus C18 (4.6 × 150 mm, 5μm) | C18 (5µm, 150mm×4.6mm) |
| Mobile Phase | Acetonitrile: Water (60:40 v/v) | Acetonitrile and buffer (50:50) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection | 242 nm | Not Specified |
| Column Temperature | Not Specified | 40ºC |
| Reference | allmpus.com | labmix24.com |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency.
For the analysis of Rosuvastatin and its impurities, UHPLC methods provide a more detailed impurity profile in a shorter amount of time. A notable UHPLC method utilizes an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with a mobile phase of methanol and 0.1% trifluoroacetic acid (TFA) in an isocratic elution. Another developed UHPLC method was able to separate all organic related substances listed in the European Pharmacopoeia (EP) monograph for Rosuvastatin tablets in under 15 minutes. clearsynth.com This method employed an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with a mobile phase of methanol and 0.025% TFA. clearsynth.com The enhanced resolution of UHPLC is particularly beneficial for separating closely eluting impurities.
Table 2: Comparison of HPLC and UHPLC for Rosuvastatin Impurity Profiling
| Feature | HPLC | UHPLC |
| Column Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | 10-30 min | < 15 min |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Development of Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, and excipients. For Rosuvastatin, which can degrade under various stress conditions such as acid, base, oxidation, heat, and light, a stability-indicating method is crucial.
The development of such a method involves subjecting Rosuvastatin to forced degradation studies. The resulting degradation products are then analyzed to ensure that they are well-separated from the main peak and from each other. An effective stability-indicating RP-HPLC method was developed using a YMC C8 column with a mobile phase of acetonitrile and water (40:60, v/v) at pH 3.5, which could separate Rosuvastatin from its degradation products in about 10 minutes. americanchemicalsuppliers.com Another study reported a stability-indicating RP-HPLC method that used an Eclipse XDB plus C18 column and a mobile phase of acetonitrile and water (60:40 v/v), demonstrating good separation of Rosuvastatin from its degradation products. allmpus.com These methods are essential for assessing the stability of Rosuvastatin and ensuring that any degradation to form compounds like 2,3-Anhydro Rosuvastatin Calcium Salt is detected.
Chiral Chromatography Applications
Rosuvastatin is a chiral molecule, and its synthesis can potentially lead to the formation of its enantiomer and other diastereomeric impurities. While 2,3-Anhydro Rosuvastatin Calcium Salt itself is not necessarily a chiral impurity in the same sense as an enantiomer, the analytical strategies for chiral separations are relevant in the broader context of Rosuvastatin impurity profiling.
Chiral chromatography is a specialized form of HPLC used to separate enantiomers. For Rosuvastatin, a normal phase enantioselective HPLC method has been developed using a CHIRALPAK IB column with a mobile phase of n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v). This method was capable of resolving the enantiomer of Rosuvastatin from the active isomer and other impurities. Another method employed a Chiralpak IB column with a mobile phase containing n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (82:10:8:0.2 v/v/v/v) for the quantification of the enantiomer. The development of such methods ensures the stereochemical purity of the drug substance.
Spectroscopic and Hyphenated Techniques for Structural Elucidation and Identification
While chromatographic techniques are excellent for separation and quantification, spectroscopic and hyphenated techniques are indispensable for the structural elucidation and definitive identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Rosuvastatin and its related impurities. ijrrr.com The process involves dissolving the sample, such as 2,3-Anhydro Rosuvastatin Calcium Salt, in a deuterated solvent like DMSO-d₆ and collecting the spectra. nih.govresearchgate.net
¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a complex molecule like 2,3-Anhydro Rosuvastatin Calcium Salt, the ¹H NMR spectrum would show characteristic signals corresponding to the aromatic protons of the fluorophenyl group, the protons of the pyrimidine (B1678525) ring, the isopropyl group, and the heptenoic acid side chain. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the molecular structure. tubitak.gov.tr For instance, specific signals observed for Rosuvastatin at 6.51 ppm, 4.19 ppm, and 3.54 ppm are analyzed for their relaxation times in quantitative NMR (qNMR) studies. tubitak.gov.tr
¹³C NMR (Carbon-13 NMR): While ¹H NMR focuses on hydrogen atoms, ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of 2,3-Anhydro Rosuvastatin Calcium Salt would yield a distinct signal in the spectrum. This technique is crucial for confirming the presence of all carbon atoms and identifying the chemical environment of each, such as C=O (carbonyl), C=C (alkene), and aromatic carbons. nih.gov
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to assemble the complete structural puzzle. COSY experiments reveal proton-proton couplings, helping to connect adjacent protons within the molecule. HSQC correlates proton signals with their directly attached carbon signals, providing unambiguous C-H assignments. These advanced techniques are vital for definitively characterizing unknown impurities or confirming the structure of standards like 2,3-Anhydro Rosuvastatin Calcium Salt.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. ijpsonline.com The FT-IR spectrum of 2,3-Anhydro Rosuvastatin Calcium Salt would display a unique pattern of absorption bands, each corresponding to the vibration of a specific chemical bond. ijpsonline.com Key functional groups expected to show characteristic absorption bands include O-H (hydroxyl), C=O (carbonyl from the carboxylic acid), S=O (sulfonyl), C-F (carbon-fluorine), and C=C (aromatic and alkene) bonds. nih.govresearchgate.net For example, in the analysis of a related Rosuvastatin impurity, characteristic IR peaks were observed at 1721 cm⁻¹ and 3424 cm⁻¹. nih.gov The spectrum is typically recorded by making a potassium bromide (KBr) pellet containing the sample and scanning it in the mid-IR region (4000-400 cm⁻¹). ijpsonline.com
Analytical Method Validation Parameters for Impurity Quantification
To ensure that an analytical method is suitable for its intended purpose, such as quantifying the impurity 2,3-Anhydro Rosuvastatin Calcium Salt, it must be validated according to guidelines from the International Council for Harmonisation (ICH). nih.govresearchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of a specific substance. ijrrr.com
Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the main drug substance (API). researchgate.netmdpi.com In the context of 2,3-Anhydro Rosuvastatin Calcium Salt, the method, typically a chromatographic technique like HPLC or UPLC, must be able to separate the impurity peak from the Rosuvastatin peak and any other related substances. nih.govnih.gov This is often challenging because impurities are frequently structurally similar to the API. nih.gov
To establish specificity, a system suitability solution containing Rosuvastatin and all known impurities is analyzed to ensure baseline separation between all peaks. nih.gov The method's selectivity is confirmed by demonstrating that there is no interference from excipients present in the pharmaceutical formulation. who.int This ensures that the measured signal corresponds only to the 2,3-Anhydro Rosuvastatin Calcium Salt impurity. mdpi.com
Linearity and Range
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjpls.org To determine linearity for the quantification of 2,3-Anhydro Rosuvastatin Calcium Salt, a series of standard solutions of the impurity are prepared at different concentrations. who.int
The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. epa.gov For impurity quantification, the range typically covers from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for that impurity. nih.gov
| Parameter | Typical Value / Range | Source |
|---|---|---|
| Concentration Range (Impurities) | LOQ to 150% of specification limit | |
| Correlation Coefficient (r²) | > 0.999 | wjpls.org |
| Number of Concentration Levels | Minimum of 5 | scielo.br |
Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. nih.gov It is typically determined by performing recovery studies. saudijournals.com This involves adding known amounts of the 2,3-Anhydro Rosuvastatin Calcium Salt impurity standard to a sample solution (a process called spiking) at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). wjpls.org The method is considered accurate if the percentage of the impurity recovered is within an acceptable range, generally 98-102%. wjpls.org
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. epa.gov It is evaluated at two levels:
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing at least six replicate measurements of the same sample. wjpls.orgscielo.br
Intermediate Precision (Inter-day Precision): This demonstrates the reliability of the method when used by different analysts, on different days, or with different equipment within the same laboratory. epa.gov
The precision is expressed as the Relative Standard Deviation (%RSD) of the results. For impurity analysis, the acceptance criterion for %RSD is often not more than 5.0%. nih.gov
| Parameter | Sub-Parameter | Acceptance Criterion | Source |
|---|---|---|---|
| Accuracy | % Recovery | 98.0% - 102.0% | wjpls.org |
| Precision | Repeatability (%RSD) | ≤ 5.0% | nih.gov |
| Intermediate Precision (%RSD) | ≤ 5.0% | nih.gov |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com It represents the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1. mdpi.comscielo.br
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com The LOQ is the concentration that typically produces a signal-to-noise (S/N) ratio of 10:1. mdpi.comscielo.br For impurities like 2,3-Anhydro Rosuvastatin Calcium Salt, it is crucial that the LOQ is below the reporting threshold specified by regulatory bodies. nih.gov For example, studies on Rosuvastatin impurities have reported LOQ values ranging from 0.017 µg/mL to 0.72 µg/mL, depending on the specific method and impurity. mdpi.com
| Parameter | Basis (Signal-to-Noise Ratio) | Example Value (µg/mL) | Source |
|---|---|---|---|
| LOD | ~ 3:1 | 0.18 - 0.22 | mdpi.com |
| LOQ | ~ 10:1 | 0.59 - 0.72 | mdpi.com |
Role of Reference Standards and Impurity Working Standards
Reference standards are highly purified compounds that are used as a benchmark for confirming the identity, purity, strength, and quality of a substance. synthinkchemicals.com In the analysis of pharmaceutical impurities, both primary reference standards and secondary (or working) reference standards play a crucial role. gmpsop.com
A Primary Reference Standard (PRS) is a substance of the highest purity that can be obtained and is thoroughly characterized to ensure its identity and purity. pharmtech.com These are often obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). gmpsop.com
An Impurity Working Standard (IWS) , also known as a secondary reference standard, is prepared in-house and is qualified against the primary reference standard. gmpsop.combiopharmaconsultinggroup.com These working standards are then used for routine quality control analysis. zamann-pharma.com The use of well-characterized reference standards is a regulatory expectation. pharmtech.com
For the accurate quantification of 2,3-Anhydro Rosuvastatin Calcium Salt, a specific reference standard of this impurity is required. The availability of such a standard allows for:
Unambiguous Identification: The retention time of the peak corresponding to 2,3-Anhydro Rosuvastatin in a sample chromatogram can be confirmed by comparing it to the retention time of the reference standard.
Accurate Quantification: The concentration of the impurity in a sample can be accurately determined by comparing the peak response of the impurity to the peak response of a known concentration of the reference standard. labinsights.nl In some cases, a relative response factor (RRF) can be established, but this still requires initial characterization with a reference standard. thermofisher.com
Method Validation: The reference standard is essential for validating the analytical method for parameters such as accuracy, precision, linearity, and limit of quantification (LOQ). nih.gov
The preparation of an impurity reference standard, such as 2,3-Anhydro Rosuvastatin Calcium Salt, often involves its synthesis and subsequent purification. derpharmachemica.comgoogle.com The characterization of the standard is a critical step and typically involves a battery of analytical techniques to confirm its structure and purity, including:
Nuclear Magnetic Resonance (NMR) spectroscopy
Mass Spectrometry (MS)
Infrared (IR) spectroscopy
Purity assessment by a chromatographic method (e.g., HPLC)
The establishment and proper use of reference and working standards for impurities like 2,3-Anhydro Rosuvastatin Calcium Salt are fundamental to a robust quality control system, ensuring that the levels of such impurities in the final drug product are accurately monitored and controlled within acceptable limits. pharmacompass.comgoogle.com
Stability and Degradation Kinetics Studies of 2,3 Anhydro Rosuvastatin Calcium Salt
Forced Degradation Studies to Simulate Stress Conditions
Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. nih.govnih.govresearchgate.net Studies on rosuvastatin (B1679574) calcium reveal its susceptibility to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and heat, often leading to the formation of its anhydro or lactone form. nih.govrsc.org
Hydrolysis is a primary pathway for drug degradation. researchgate.net Rosuvastatin calcium has been shown to be particularly sensitive to acidic conditions, which promote the formation of its lactone, an intramolecular ester. researchgate.netresearchgate.net This conversion is an intramolecular esterification process. researchgate.net In one study, significant degradation of rosuvastatin was observed at pH 1.2 after 24 hours, with a reduction in concentration of about 6%. researchgate.net Another forced degradation study found that after treatment with 0.1M HCl, the recovery of rosuvastatin was only 66.33%, indicating substantial degradation. semanticscholar.org The primary degradation product formed under acidic conditions is often identified as the lactone form. researchgate.net
Conversely, the drug is more stable in neutral or basic conditions. rsc.orgresearchgate.net However, some degradation can still occur under alkaline stress. A study using 0.1N NaOH showed a rosuvastatin recovery of 85.59%, suggesting a lesser but still notable degree of degradation compared to acidic conditions. semanticscholar.org
| Stress Condition | Exposure Details | % Recovery of Rosuvastatin | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1M HCl | 66.33% | semanticscholar.org |
| Alkaline Hydrolysis | 0.1N NaOH | 85.59% | semanticscholar.org |
| Acidic pH | pH 1.2 for 24 hours | ~94% | researchgate.net |
Rosuvastatin is susceptible to oxidative stress. rsc.org When subjected to oxidation, typically using hydrogen peroxide (H₂O₂), it undergoes degradation, forming several products. rsc.orgsemanticscholar.org One study identified the major degradation product released upon oxidation as rosuvastatin-N-oxide. rsc.org In a forced degradation test using 3% H₂O₂, the recovery of rosuvastatin was found to be 23.16%, indicating significant lability to oxidative conditions. semanticscholar.org Other research also confirms its sensitivity to oxidation, even when compared to other statins. researchgate.net
Photostability is a critical parameter, and studies show that rosuvastatin is sensitive to light, particularly in solution. researchgate.netsci-hub.se Exposure to both UV and visible light can cause degradation. researchgate.netresearchgate.net The primary photodegradation pathway involves a radical-mediated photocyclization reaction, leading to the formation of diastereomeric dihydrophenanthrene derivatives, which are epimeric compounds. researchgate.netsci-hub.senih.gov One study found that rosuvastatin degrades completely to these cyclic derivatives (designated FP-B) within 3 hours at room temperature under photolytic conditions. nih.gov The degradation follows pseudo-first-order kinetics. nih.gov Another study using ZnO as a photocatalyst under UV irradiation achieved 75% decomposition of rosuvastatin within one hour, compared to only 30.6% with direct photolysis alone. ufrgs.br
| Condition | Observation | Reference |
|---|---|---|
| Photolytic Stress | Complete degradation to cyclic derivatives (FP-B) within 3 hours. | nih.gov |
| UV irradiation with ZnO catalyst | 75% decomposition in 1 hour. | ufrgs.br |
| Direct Photolysis (UV alone) | 30.6% decomposition in 1 hour. | ufrgs.br |
Rosuvastatin demonstrates relative stability under thermal stress compared to other conditions like acid hydrolysis and oxidation. rsc.orgsemanticscholar.org One study reported a recovery of 99.64% after thermal stress, indicating only minimal degradation. semanticscholar.org However, the formation of the lactone (anhydro) form is related to temperature. Thermodynamic analysis determined that the Gibbs free energy (ΔG∗) for the thermal conversion of rosuvastatin to its lactone form at 25 °C is positive (82.1 kJ mol⁻¹), indicating that the reaction does not proceed spontaneously at room temperature. researchgate.net Elevated temperatures are required to facilitate this degradation pathway. researchgate.net
Kinetic Modeling of Anhydro Compound Formation and Degradation
The transformation between rosuvastatin and its anhydro (lactone) form is a reversible equilibrium reaction. researchgate.netresearchgate.net Kinetic studies have shown that both the forward reaction (rosuvastatin → lactone) and the reverse reaction (lactone → rosuvastatin) follow first-order kinetics. researchgate.netresearchgate.net
The rate constants for these reactions are directly influenced by temperature. researchgate.net A key finding is that the rate constant for the reverse reaction (hydrolysis of the lactone back to the parent rosuvastatin) is approximately 20 times greater than that of the forward reaction (lactone formation). researchgate.netresearchgate.netresearchgate.net This suggests that the equilibrium favors the open-chain form (rosuvastatin) when conditions, such as the presence of water in an acidic medium, permit the reverse reaction. colab.wsresearchgate.net The kinetics of photolytic degradation have also been modeled, demonstrating a rapid conversion to cyclic derivatives. nih.gov
Impact of Solvent Matrices on Degradation Equilibrium
The solvent matrix plays a crucial role in controlling the direction of the equilibrium between rosuvastatin and its anhydro (lactone) form. colab.wsresearchgate.net The type of solvent can either promote the formation of the lactone, facilitate its hydrolysis back to the parent compound, or stabilize both forms.
Aprotic Solvents: In aprotic solvents, the forward reaction (conversion of rosuvastatin to its lactone) is the only one that occurs. researchgate.netresearchgate.netresearchgate.net
Acidic Aqueous Mobile Phase: When rosuvastatin is extracted in an acidic aqueous mobile phase, the reverse reaction is favored, and the lactone is converted back into rosuvastatin. researchgate.netresearchgate.netresearchgate.net This is significant for analytical methods, as the presence of water can lead to an underestimation of the actual amount of the lactone impurity. colab.wsresearchgate.net
Organic Protic Solvents: In organic protic solvents like methanol (B129727), both rosuvastatin and its lactone form were found to be stable, with no significant conversion observed in either direction. researchgate.netresearchgate.netresearchgate.net
This dependency on the solvent matrix highlights the importance of selecting appropriate solvents during analysis to accurately quantify the anhydro impurity without altering the equilibrium. researchgate.net
Regulatory and Quality Control Perspectives on 2,3 Anhydro Rosuvastatin Calcium Salt As an Impurity
Compliance with Pharmacopeial Standards and International Harmonization Guidelines (ICH)
The quality of pharmaceutical products is ensured through adherence to stringent standards set by pharmacopeias and international guidelines. While the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established monographs for Rosuvastatin (B1679574) Calcium and its known impurities, a specific monograph for 2,3-Anhydro Rosuvastatin Calcium Salt is not explicitly detailed. uspnf.comusp.orgedqm.eu However, the principles of impurity control are universally governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. ich.orgeuropa.eueuropa.eu
These guidelines mandate the reporting, identification, and qualification of impurities. ich.orgeuropa.eu Pharmaceutical manufacturers are required to characterize and control any impurity that emerges during the synthesis, purification, and storage of the active pharmaceutical ingredient (API) and the finished drug product. mdpi.com The presence of 2,3-Anhydro Rosuvastatin Calcium Salt, also known as Rosuvastatin Impurity K or Rosuvastatin 2,6-Diene Impurity (Calcium Salt), must therefore be monitored and controlled within the limits defined by these international standards. synthinkchemicals.comelitesynthlaboratories.comopulentpharma.comallmpus.com The availability of certified reference standards for this impurity is crucial for its accurate identification and quantification in routine quality control testing. synthinkchemicals.comelitesynthlaboratories.comopulentpharma.comallmpus.comamzeals.com
Establishment and Justification of Impurity Thresholds
The ICH Q3A and Q3B guidelines provide a framework for establishing thresholds for impurities. These thresholds are categorized as Reporting, Identification, and Qualification thresholds. ich.orgeuropa.euscribd.com
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity must be justified from a safety perspective, often requiring toxicological studies.
The specific thresholds are determined based on the maximum daily dose of the drug. For Rosuvastatin, with a maximum daily dose of up to 40 mg, the general ICH thresholds would apply.
| Threshold Type | Threshold for New Drug Substance (ICH Q3A) | Threshold for New Drug Product (ICH Q3B) |
|---|---|---|
| Reporting | ≥ 0.05% | ≥ 0.1% |
| Identification | > 0.10% or 1.0 mg per day intake, whichever is lower | > 0.2% or 2 mg per day intake, whichever is lower |
| Qualification | > 0.15% or 1.0 mg per day intake, whichever is lower | > 0.5% or 5 mg per day intake, whichever is lower |
The establishment of a specific limit for 2,3-Anhydro Rosuvastatin Calcium Salt in a pharmaceutical product requires the manufacturer to perform a risk assessment. If the level of this impurity exceeds the qualification threshold, comprehensive toxicological data is necessary to demonstrate its safety. Lower thresholds may be required if the impurity is found to be unusually potent or toxic. ich.org
Role in Abbreviated New Drug Application (ANDA) Filing and Manufacturing Process Control
For generic drug manufacturers, the control of impurities is a pivotal component of the Abbreviated New Drug Application (ANDA) filing process. An ANDA must demonstrate that the generic product is bioequivalent to the innovator product and that the impurity profile is comparable. The presence of 2,3-Anhydro Rosuvastatin Calcium Salt must be thoroughly documented, and its levels must be controlled within the established specifications.
The availability of a well-characterized reference standard for 2,3-Anhydro Rosuvastatin Calcium Salt is indispensable for:
Method Validation: To validate analytical methods used for impurity profiling.
Routine Quality Control: To accurately quantify the impurity in each batch of the API and finished product.
Stability Studies: To monitor the formation of the impurity over the shelf life of the product.
Effective manufacturing process control is essential to minimize the formation of 2,3-Anhydro Rosuvastatin Calcium Salt. This involves a deep understanding of the synthetic route and the conditions that may lead to its formation. wjpmr.comgoogle.comgoogle.comgoogleapis.compatsnap.com
Strategies for Impurity Control and Mitigation during Pharmaceutical Manufacturing
The formation of 2,3-Anhydro Rosuvastatin Calcium Salt is often associated with specific conditions during the synthesis and purification of Rosuvastatin. Strategies to control and mitigate its presence include:
Optimization of Reaction Conditions: Careful control of temperature, pH, and reaction time during the synthesis can minimize the formation of this dehydration product. patsnap.com
Purification Techniques: The use of advanced purification methods, such as chromatography, can effectively remove the impurity from the final API. mdpi.com The process may involve distributing the product between an aqueous and an organic water-immiscible phase, where the salt of rosuvastatin moves into the aqueous phase and impurities into the organic phase. google.com
Control of Starting Materials and Intermediates: Ensuring the purity of starting materials and intermediates can prevent the carry-over of precursors that might lead to the formation of 2,3-Anhydro Rosuvastatin Calcium Salt in subsequent steps.
Appropriate Storage Conditions: Storing the API and the finished drug product under controlled conditions of temperature and humidity can prevent degradation and the formation of this impurity over time.
| Control Point | Mitigation Strategy | Rationale |
|---|---|---|
| Synthesis | Precise control of temperature, pH, and reaction time. | Minimizes dehydration reactions leading to the anhydro impurity. |
| Purification | Advanced chromatographic techniques and phase separation. | Effectively removes the formed impurity from the desired product. |
| Raw Materials | Strict quality control of starting materials and intermediates. | Prevents the introduction of precursors to the impurity. |
| Storage | Controlled temperature and humidity. | Prevents degradation of the API and drug product over time. |
Impurity Profiling in Generic Drug Development
Impurity profiling is a cornerstone of generic drug development. It involves the identification and quantification of all impurities present in the drug substance and drug product. For generic Rosuvastatin, the impurity profile must be compared with that of the reference listed drug (RLD).
The development of robust and sensitive analytical methods is critical for accurate impurity profiling. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed techniques for the separation and quantification of Rosuvastatin and its impurities, including 2,3-Anhydro Rosuvastatin Calcium Salt. unesp.brnih.govnih.gov These methods must be validated according to ICH guidelines to ensure they are accurate, precise, specific, and linear. nih.gov
A comprehensive impurity profile for a generic Rosuvastatin product will include data on all known and unknown impurities, demonstrating that their levels are below the established and qualified safety thresholds. This ensures that the generic product is as safe and effective as the innovator drug.
Q & A
Q. What analytical methods are recommended for characterizing 2,3-Anhydro Rosuvastatin Calcium Salt in research settings?
To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to separate and quantify the compound. Column selection (e.g., C18) and mobile phase optimization (e.g., acetonitrile-phosphate buffer) are critical for resolving degradation products or impurities .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Analyze functional groups (e.g., hydroxyl, sulfonyl) via KBr pellet methods. Peaks near 3400 cm⁻¹ (O-H stretching) and 1350 cm⁻¹ (S=O stretching) confirm structural integrity .
- Nuclear Magnetic Resonance (NMR) : Employ ¹H/¹³C NMR to validate stereochemistry and detect anhydride formation. For example, absence of specific hydroxyl proton signals may indicate dehydration .
Q. How can solubility and stability of 2,3-Anhydro Rosuvastatin Calcium Salt be assessed during formulation studies?
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by heating samples (0–350°C) to identify decomposition points. For instance, a sharp endothermic peak near 147°C may indicate phase transitions .
- Stress Testing : Subject the compound to acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC-UV, comparing retention times and peak areas to parent compounds .
Advanced Research Questions
Q. What experimental designs are suitable for studying degradation pathways of 2,3-Anhydro Rosuvastatin Calcium Salt?
- Forced Degradation Studies : Use a quality-by-design (QbD) approach to optimize stress conditions. For example:
- Acidic Hydrolysis : Incubate at 80°C in 0.1M HCl for 24 hours to simulate gastric conditions.
- Oxidative Stress : Treat with 3% H₂O₂ at 70°C for 6 hours to mimic metabolic oxidation.
- Photolytic Exposure : Expose to UV light (ICH Q1B guidelines) for 48 hours.
Analyze degradation products via LC-MS to identify fragmentation patterns and propose pathways .
Q. How can impurity profiles of 2,3-Anhydro Rosuvastatin Calcium Salt be controlled during synthesis?
- Impurity Tracking : Use reference standards (e.g., Rosuvastatin Impurity A) to calibrate HPLC methods. Adjust synthetic steps (e.g., reaction time, temperature) to minimize byproducts like diastereomers or sulfonic acid derivatives .
- Solid-State Characterization : Perform X-ray diffraction (XRD) to detect polymorphic impurities. For instance, hydrate formation during crystallization can alter bioavailability .
Q. What strategies mitigate instability of 2,3-Anhydro Rosuvastatin Calcium Salt in multi-particulate formulations?
- Osmotic Modifiers : Incorporate inorganic salts (e.g., MgCl₂) to regulate water uptake and prevent hydrolysis.
- Stabilizers : Add alkaline earth metal salts (e.g., calcium carbonate) to buffer pH and reduce degradation in aqueous environments.
- Particle Size Control : Optimize pellet size (0.4–0.8 mm) to enhance dissolution uniformity and reduce surface area exposed to stressors .
Methodological Considerations
- Data Contradiction Analysis : If chromatographic results conflict with spectroscopic data (e.g., unexpected FTIR peaks), cross-validate using mass spectrometry (MS) to resolve structural ambiguities .
- Reference Standard Traceability : Ensure compliance with pharmacopeial guidelines (USP/EP) by sourcing certified reference materials. For example, verify purity via mass balance calculations and impurity summation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
